![molecular formula C6H3ClN2S B1594262 4-クロロベンゾ[c][1,2,5]チアジアゾール CAS No. 2207-28-5](/img/structure/B1594262.png)

4-クロロベンゾ[c][1,2,5]チアジアゾール

説明

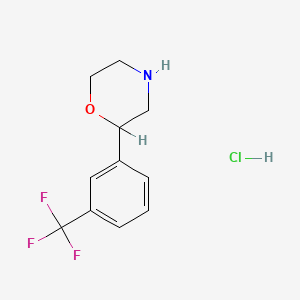

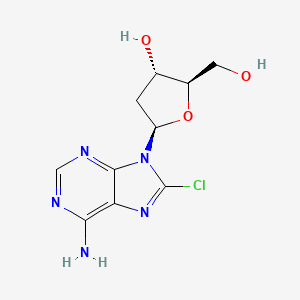

4-Chlorobenzo[c][1,2,5]thiadiazole is a useful research compound. Its molecular formula is C6H3ClN2S and its molecular weight is 170.62 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Chlorobenzo[c][1,2,5]thiadiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202729. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chlorobenzo[c][1,2,5]thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorobenzo[c][1,2,5]thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機光起電力

4-クロロベンゾ[c][1,2,5]チアジアゾール: は、電子ドナー-アクセプター(D-A)システムの一部として、有機光起電力で使用されます。 その強い電子受容特性は、電子の移動を促進し、光起電性能を向上させることにより、太陽電池の効率に貢献します .

蛍光センサー

この化合物は、励起時に光を放出できるため、蛍光センサーとして機能します。 これは、環境の変化を検出するのに特に役立ち、生物学的および化学的センシングアプリケーションにとって貴重なものです .

有機光触媒

4-クロロベンゾ[c][1,2,5]チアジアゾール が可視光有機光触媒として持つ可能性が調査されています。 このアプリケーションは、よりエネルギー効率が高く、環境に優しい新しい触媒方法を開発するために重要です .

生体イメージングプローブ

生体イメージングの分野では、この化合物は、脂質滴、ミトコンドリア、細胞膜などの細胞内の特定の構造を強調できるプローブを作成するために研究されています。 これは、細胞プロセスと疾患の診断の研究に役立ちます .

半導体ポリマー

ベンゾ[c][1,2,5]チアジアゾール骨格は、半導体ポリマーおよびコポリマーの重要な構成要素です。 これらの材料は、さまざまな電子デバイスで使用される有機薄膜トランジスタ(OTFT)を作成するために不可欠です .

有機発光ダイオード(OLED)

OLED技術の一部として、4-クロロベンゾ[c][1,2,5]チアジアゾール は、高度なディスプレイおよび照明システムの開発に貢献しています。 その特性は、高輝度と色純度を実現するのに役立ちます .

有機光起電力セル(OPV)

OPVでは、この化合物は光の吸収と電気エネルギーへの変換を強化します。 これは、より持続可能で再生可能なエネルギー源を追求する上で不可欠です .

印刷可能な有機半導体

4-クロロベンゾ[c][1,2,5]チアジアゾール の汎用性は、印刷可能な有機半導体におけるその使用にまで及びます。 このアプリケーションは、さまざまな基板に印刷できるフレキシブルエレクトロニクス製造にとって重要です .

作用機序

Target of Action

The primary target of 4-Chlorobenzo[c][1,2,5]thiadiazole is the benzo[c][1,2,5]thiadiazole (BTZ) group . This compound has been extensively researched for use in photovoltaics or as fluorescent sensors . The BTZ group is a strongly electron-accepting moiety .

Mode of Action

4-Chlorobenzo[c][1,2,5]thiadiazole interacts with its targets through an intramolecular charge transfer mechanism during light absorption . Electron density transfers from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .

Biochemical Pathways

The affected pathways involve the use of light as a “traceless” reagent .

Result of Action

The result of the action of 4-Chlorobenzo[c][1,2,5]thiadiazole is the modification of the photocatalyst’s optoelectronic and photophysical properties . These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .

Action Environment

The action, efficacy, and stability of 4-Chlorobenzo[c][1,2,5]thiadiazole can be influenced by environmental factors. For instance, it should be stored in a dark place, sealed in dry, room temperature conditions . The presence of light is crucial for its action as a photocatalyst .

生化学分析

Biochemical Properties

4-Chlorobenzo[c][1,2,5]thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of 4-Chlorobenzo[c][1,2,5]thiadiazole is with electron donor-acceptor systems, where it acts as an electron acceptor . This interaction is essential in processes such as organic photovoltaics and fluorescent sensing. Additionally, 4-Chlorobenzo[c][1,2,5]thiadiazole has been studied for its potential use as a visible-light organophotocatalyst . The compound’s ability to accept electrons and participate in redox reactions makes it a valuable component in various biochemical applications.

Cellular Effects

The effects of 4-Chlorobenzo[c][1,2,5]thiadiazole on cellular processes are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4-Chlorobenzo[c][1,2,5]thiadiazole can modulate the activity of certain enzymes and proteins, leading to changes in cellular behavior . For instance, it has been observed to interact with thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . These interactions can result in alterations in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of 4-Chlorobenzo[c][1,2,5]thiadiazole involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The electron-accepting properties of 4-Chlorobenzo[c][1,2,5]thiadiazole enable it to participate in redox reactions, which are crucial for its role as an organophotocatalyst . Additionally, the compound’s interaction with enzymes and proteins can lead to their inhibition or activation, depending on the specific biochemical context

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chlorobenzo[c][1,2,5]thiadiazole can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions, but its stability can be influenced by factors such as light and temperature . Over time, 4-Chlorobenzo[c][1,2,5]thiadiazole may undergo degradation, leading to changes in its biochemical activity. Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo settings . These temporal effects are important considerations for researchers using this compound in biochemical experiments.

Dosage Effects in Animal Models

The effects of 4-Chlorobenzo[c][1,2,5]thiadiazole can vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, at lower doses, 4-Chlorobenzo[c][1,2,5]thiadiazole may exhibit beneficial biological activities, such as antimicrobial or anticancer properties . At higher doses, the compound can become toxic, leading to adverse effects on cellular function and overall health. Understanding the dosage effects of 4-Chlorobenzo[c][1,2,5]thiadiazole is crucial for its safe and effective use in biochemical research and potential therapeutic applications.

Metabolic Pathways

4-Chlorobenzo[c][1,2,5]thiadiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s electron-accepting properties enable it to participate in redox reactions, which are essential for its role in biochemical processes . Additionally, 4-Chlorobenzo[c][1,2,5]thiadiazole can influence metabolic flux and metabolite levels by modulating the activity of specific enzymes

Transport and Distribution

The transport and distribution of 4-Chlorobenzo[c][1,2,5]thiadiazole within cells and tissues are influenced by several factors, including its interactions with transporters and binding proteins. Studies have shown that the compound can be transported across cellular membranes and distributed within various cellular compartments . The presence of specific transporters and binding proteins can facilitate the movement of 4-Chlorobenzo[c][1,2,5]thiadiazole within cells, affecting its localization and accumulation . Understanding the transport and distribution of this compound is essential for its effective use in biochemical research and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 4-Chlorobenzo[c][1,2,5]thiadiazole is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 4-Chlorobenzo[c][1,2,5]thiadiazole within cells can influence its biochemical activity, as different cellular compartments provide distinct microenvironments for biochemical reactions

特性

IUPAC Name |

4-chloro-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKBSYUNNVXOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10308221 | |

| Record name | 4-chloro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2207-28-5 | |

| Record name | 4-Chloro-2,1,3-benzothiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2207-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,1,3-benzothiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2207-28-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,1,3-benzothiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1H-Naphtho[2,3-d]imidazol-2-yl)methanol](/img/structure/B1594192.png)

![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene](/img/structure/B1594198.png)